2-Hydroxybenzofuran-3(2H)-one

描述

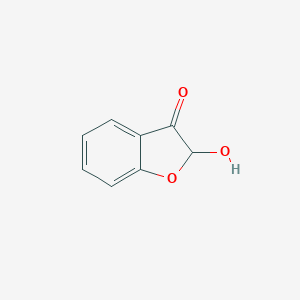

2-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family It is characterized by a benzene ring fused to a furan ring with a hydroxyl group at the second position and a ketone group at the third position

Synthetic Routes and Reaction Conditions:

Cycloisomerization of Allenic Hydroxyketones: This method involves the cycloisomerization of allenic hydroxyketones in water, without the need for expensive metal catalysts.

Base-Induced Intramolecular Cyclization: A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can produce 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 minutes under mild conditions.

Industrial Production Methods:

Transition-Metal-Catalyzed Activation: This method combines the activation of alkynes with heterocyclization and subsequent 1,2-alkyl shift.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of copper(II), iron(II), and iron(III) in acidic aqueous solutions.

Cycloisomerization: The compound can be synthesized through cycloisomerization of allenic hydroxyketones, which is a key reaction for producing substituted 3(2H)-furanones.

Common Reagents and Conditions:

Copper(II), Iron(II), and Iron(III): These metal ions are commonly used in oxidation reactions involving this compound.

Base Catalysts: Bases such as sodium hydroxide can induce intramolecular cyclization reactions.

Major Products:

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 2-Hydroxybenzofuran-3(2H)-one serves as an important intermediate for synthesizing other heterocyclic compounds, facilitating various organic reactions.

- Reagent in Reactions : The compound is utilized as a reagent in oxidation reactions, particularly involving metal ions such as copper(II) and iron(III), leading to the formation of oxidized derivatives.

Medicine

- Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial properties, making them potential candidates for drug development .

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activities, which could be beneficial in developing therapeutic agents against oxidative stress-related diseases.

-

Cancer Research : Studies have shown that aurones derived from this compound possess low nanomolar potency against various cancer cell lines. For instance, specific derivatives inhibited cell proliferation in prostate cancer models and displayed selectivity for the colchicine-binding site on tubulin .

Compound Cell Line IC50 (nM) Aurone 5a PC-3 300 Aurone 5b MCF-7 Low micromolar

Industry

- Dyes and Pigments Production : this compound is involved in synthesizing dyes and pigments, particularly aurones, which are responsible for bright yellow colors in flowers .

Case Study 1: Anticancer Activity

A study published in Nature explored the efficacy of semisynthetic aurones derived from this compound against prostate cancer. The results indicated that these compounds not only inhibited cell proliferation but also showed low toxicity in vivo using zebrafish models .

Case Study 2: Antimicrobial Potential

Research conducted on various derivatives of this compound demonstrated their effectiveness against a range of microbial strains. The findings suggest that modifications to the compound can enhance its antimicrobial properties, paving the way for new therapeutic agents .

作用机制

The mechanism of action of 2-Hydroxybenzofuran-3(2H)-one involves its interaction with metal ions and other reagents to form various products. For example, in oxidation reactions, the compound forms complexes with copper(II), iron(II), and iron(III), leading to the formation of oxidized derivatives . The molecular targets and pathways involved in these reactions include the coordination of metal ions to the hydroxyl and ketone groups of the compound, facilitating electron transfer and subsequent oxidation .

相似化合物的比较

3-Coumaranone: This compound is structurally similar to 2-Hydroxybenzofuran-3(2H)-one and is used in the synthesis of aurones and other heterocyclic compounds.

2-Hydroxybenzoyl-2-hydroxybenzofuran-3(2H)-one: This compound is an oxidized derivative of this compound and exhibits similar chemical properties.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a hydroxyl group and a ketone group on the benzofuran ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

生物活性

2-Hydroxybenzofuran-3(2H)-one, also known as aurone, is a naturally occurring compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core with a hydroxyl group at the 2-position and a carbonyl group at the 3-position. This configuration contributes to its biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of aurones, particularly against various bacterial strains. For instance, certain derivatives of benzofuran-3(2H)-ones exhibited minimum inhibitory concentrations (MIC) ranging from 7.8 to 31.25 µM against Gram-positive bacteria. A notable finding was that compounds 27, 30, and 33 demonstrated significant antibacterial activity while maintaining lower toxicity levels in human cells (IC50 values ranging from 191 to 623 µM) .

| Compound | MIC (µM) | IC50 BEAS-2B (µM) | IC50 IMR-90 (µM) |

|---|---|---|---|

| 27 | 7.8 | 280 ± 50 | 250 ± 50 |

| 30 | 31.25 | 590 ± 90 | 620 ± 90 |

| 31 | - | 90 ± 20 | 80 ± 20 |

| 32 | - | 33 ± 8 | 31 ± 6 |

| 33 | - | 190 ± 30 | 340 ± 70 |

Antiviral Activity

Aurones have also been identified as potential antiviral agents, particularly against hepatitis C virus (HCV). In vitro studies demonstrated that specific aurone derivatives acted as non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp). These compounds exhibited IC50 values indicating potent inhibition of viral replication . Molecular docking studies revealed that aurones bind to allosteric sites on the RdRp, providing insights into their mechanism of action.

Anticancer Properties

The anticancer potential of aurones has been extensively studied. In one study, several aurone derivatives showed significant cytotoxic effects on human chronic myelogenous leukemia cell lines with IC50 values as low as . The presence of hydroxyl and methoxy groups in specific positions was crucial for enhancing their anticancer activity . Furthermore, aurones have been shown to induce G2/M cell cycle arrest in cancer cells, highlighting their role in cancer therapy.

The biological effects of aurones are attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : Aurones mimic ATP and inhibit ATP-dependent enzymes, affecting cellular energy metabolism.

- Cell Cycle Modulation : They induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Antioxidant Activity : Some studies suggest that aurones possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized aurone derivatives against a panel of microorganisms. The results indicated that certain derivatives maintained efficacy against resistant strains while exhibiting low cytotoxicity .

- Antiviral Mechanism : Research focused on the interaction between aurones and HCV RdRp revealed that these compounds could disrupt viral replication pathways by binding to critical sites within the enzyme .

- Cancer Cell Inhibition : In vitro assays demonstrated that specific aurone derivatives could significantly inhibit the growth of various cancer cell lines, showcasing their potential as chemotherapeutic agents .

属性

IUPAC Name |

2-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTSZNMSFMNMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。